molecular formula C12H13N3O2 B1388847 N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1311195-95-5

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B1388847
M. Wt: 231.25 g/mol
InChI Key: VTZKFTJWNVINQB-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the pyrazole family . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol was prepared in excellent yield during the condensation reaction between ethyl acetoacetate and phenylhydrazine .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties. They have shown luminescent and fluorescent agents. Some of these compounds have important applications in material chemistry and as brightening agents . They also exhibit solvatochromic and electroluminescence properties .

Scientific Research Applications

Medical Imaging and PET Ligands

One significant application of N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide analogs is in medical imaging. Analog compounds, particularly those with methoxy and fluorine substitutions, have been synthesized for use as tracers in positron emission tomography (PET) imaging. These analogs exhibit affinity for the CB1 cannabinoid receptor, a potential target for PET ligands, and are explored for their efficacy in cerebral imaging studies (Tobiishi et al., 2007).

Cytotoxicity and Antimicrobial Applications

Derivatives of N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide have been investigated for their cytotoxic properties. For instance, certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds have shown potential as anticancer agents (Hassan et al., 2014). Additionally, several N-substituted derivatives exhibit antimicrobial properties, particularly against pathogenic bacteria, making them candidates for developing new antimicrobial agents (Pitucha et al., 2011).

Agricultural and Pesticidal Uses

In the agricultural sector, derivatives of N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide have been explored for their pesticidal, herbicidal, and antimicrobial activities. Microwave-assisted synthesis of tetrazolyl pyrazole amides, a derivative, demonstrates bactericidal and pesticidal properties. These compounds provide efficient alternatives to conventional pesticides and may contribute to sustainable agriculture (Hu et al., 2011).

Synthesis and Structural Studies

There is significant research focused on the synthesis and structural analysis of N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivatives. Various methods have been developed to synthesize these compounds, often yielding products with interesting structural and chemical properties. Studies often involve NMR and X-ray crystallography to elucidate the molecular structures, providing insights into their chemical behavior and potential applications (Kumara et al., 2018).

properties

IUPAC Name

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15(17-2)12(16)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZKFTJWNVINQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NN1)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Qi - 2009 - utswmed-ir.tdl.org
This dissertation includes two parts. The first part focuses on two 1,3-dipolar cycloadditions of electron-rich alkynes. Chapter one describes a copper-promoted cycloaddition reaction of …
Number of citations: 3 utswmed-ir.tdl.org

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